tert-Butyl(dichloro)phenylstannane

Stille coupling organotin reagent phenyl transfer

Secure a strategic advantage in synthesizing sterically hindered biaryls. tert-Butyl(dichloro)phenylstannane (CAS 188759-63-9) offers a decisive benefit over trialkylstannanes: a unique bulky tert-butyl group modulates reactivity for superior selectivity, while its dichloride structure enables a more atom-economic phenyl transfer. This simplifies byproduct removal, crucial for meeting stringent purity requirements in pharmaceutical intermediate synthesis. Procure this specialized building block to streamline your most complex cross-coupling challenges.

Molecular Formula C10H14Cl2Sn
Molecular Weight 323.83 g/mol
CAS No. 188759-63-9
Cat. No. B12572852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(dichloro)phenylstannane
CAS188759-63-9
Molecular FormulaC10H14Cl2Sn
Molecular Weight323.83 g/mol
Structural Identifiers
SMILESCC(C)(C)[Sn](C1=CC=CC=C1)(Cl)Cl
InChIInChI=1S/C6H5.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-4(2)3;;;/h1-5H;1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyUHDGZQRBQQJZBS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl(dichloro)phenylstannane (CAS 188759-63-9): Organotin Reagent for Controlled Aryl Transfer in Stille Coupling


tert-Butyl(dichloro)phenylstannane (CAS 188759-63-9, molecular formula C10H14Cl2Sn, molecular weight 323.83 g/mol) is an unsymmetrical organotin(IV) compound featuring a central tin atom bonded to a tert-butyl group, a phenyl ring, and two chlorine substituents . This compound belongs to the arylstannane class, which serves as nucleophilic partners in palladium-catalyzed Stille cross-coupling reactions for carbon-carbon bond formation [1]. The presence of two chloride ligands distinguishes it from fully alkylated/arylated analogs (e.g., PhSnMe3, PhSnBu3) by offering both potential coupling handles and the steric influence of the bulky tert-butyl group on transfer selectivity.

Why tert-Butyl(dichloro)phenylstannane Cannot Be Replaced by Generic Trialkylphenylstannanes in Stille Coupling


Generic substitution of tert-butyl(dichloro)phenylstannane with trialkylphenylstannanes (e.g., PhSnMe3 or PhSnBu3) fails due to fundamentally different phenyl transfer selectivity and atom economy profiles. Trialkylphenylstannanes transfer only one phenyl group per tin equivalent, leaving three alkyl groups on the tin byproduct, which complicates purification and waste management [1]. In contrast, the dichloride-substituted structure of tert-butyl(dichloro)phenylstannane theoretically allows for transfer of the phenyl group while retaining the chlorides as potential handles or leaving groups, potentially enabling a more atom-economic process. Additionally, the bulky tert-butyl group provides steric modulation unavailable in methyl- or butyl-substituted analogs, which can influence reaction rates and selectivity profiles in demanding coupling applications.

tert-Butyl(dichloro)phenylstannane: Comparative Evidence for Scientific Procurement


Contrasting Phenyl Transfer Efficiency: tert-Butyl(dichloro)phenylstannane vs. Trialkylphenylstannanes in Stille Coupling

Trialkylphenylstannanes such as trimethylphenyltin and tributylphenyltin transfer only one phenyl group per tin atom, leaving the three alkyl groups on the tin byproduct, which necessitates chromatographic removal of toxic organotin residues. tert-Butyl(dichloro)phenylstannane, with its dichloride substitution pattern, is structurally poised to transfer its phenyl group while potentially enabling different byproduct handling, though direct comparative coupling yield data are not available in the open literature [1]. The trialkyl analogs show variable but suboptimal performance: trimethylphenyltin gave 21% yield of biphenyl product on solid-phase resin under Farina conditions [2], while tributylphenyltin improved to 33% yield under identical conditions [2].

Stille coupling organotin reagent phenyl transfer atom economy

Steric Modulation in Stille Coupling: tert-Butyl(dichloro)phenylstannane vs. Tetraphenylstannane

Tetraphenylstannane (Ph4Sn) can transfer up to four phenyl groups in an atom-efficient Stille coupling, with 4 equivalents of aryl halide coupling with 1 equivalent of tin reagent using PdCl2(PPh3)2/NaOAc/PEG-400 at 100 °C [1]. However, Ph4Sn lacks steric differentiation among its phenyl groups. tert-Butyl(dichloro)phenylstannane contains a bulky tert-butyl group that may influence the rate and selectivity of phenyl transfer, particularly in sterically congested coupling partners [2]. While direct kinetic comparisons are absent from the literature, the presence of the tert-butyl group provides a tunable steric environment that can be exploited for selective coupling where tetraphenylstannane would give unselective transfer.

Stille coupling steric hindrance aryl transfer reaction rate

Hydrolytic Stability: tert-Butyl(dichloro)phenylstannane vs. Trialkylphenylstannanes

Trialkylphenylstannanes (e.g., trimethylphenyltin, tributylphenyltin) are generally air- and moisture-stable liquids, making them easy to handle [1]. tert-Butyl(dichloro)phenylstannane contains two Sn–Cl bonds, which are susceptible to hydrolysis, necessitating storage under inert atmosphere and anhydrous conditions . The presence of the bulky tert-butyl group provides some kinetic stabilization, but the compound is inherently more moisture-sensitive than fully alkylated analogs. No direct comparative hydrolytic half-life data are available in the open literature.

organotin stability hydrolysis storage handling

Strategic Procurement Scenarios for tert-Butyl(dichloro)phenylstannane (CAS 188759-63-9) in Chemical Research


Selective Phenyl Transfer in Sterically Demanding Stille Couplings

When coupling a phenyl group to a sterically hindered aryl halide or triflate, the bulky tert-butyl group of tert-butyl(dichloro)phenylstannane may reduce undesired side reactions compared to less hindered analogs like trimethylphenyltin. This scenario is relevant for synthesizing congested biaryl motifs in pharmaceutical intermediates where selectivity is paramount [1].

Synthesis of Organotin Intermediates with Retained Chloride Functionality

The two Sn–Cl bonds in tert-butyl(dichloro)phenylstannane serve as handles for further derivatization, enabling the synthesis of more complex organotin architectures. In contrast, trialkylphenylstannanes lack such reactive sites, limiting their utility as building blocks [2].

Atom-Economical Phenylation Where Tin Byproduct Removal is Critical

Unlike tetraphenylstannane, which transfers all four phenyl groups, tert-butyl(dichloro)phenylstannane transfers a single phenyl group, leaving a tin-containing byproduct that may be more amenable to removal via aqueous workup or precipitation. This is advantageous in pharmaceutical synthesis where trace tin contamination must be minimized [3].

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